![molecular formula C21H22N4O2 B2856428 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309574-41-0](/img/structure/B2856428.png)
6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have potent inhibitory activity against a number of different cancer cell lines, including breast, lung, and prostate cancer.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one is not fully understood, but it is believed to involve the inhibition of a specific enzyme known as bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression, and their inhibition can result in the suppression of oncogenic pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of different biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest, and the activation of apoptosis. These effects are believed to be mediated through the inhibition of BET proteins and the resulting suppression of oncogenic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one for lab experiments is its potent inhibitory activity against a number of different cancer cell lines, which makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one limitation of the compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Direcciones Futuras
There are a number of different future directions for research on 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacokinetic properties, and the identification of potential combination therapies that could enhance its efficacy. Additionally, further studies will be needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for the treatment of cancer.
Métodos De Síntesis
The synthesis of 6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one involves a number of different steps, including the preparation of the starting materials, the formation of the pyridazinone ring, and the introduction of the indole moiety. The overall process is complex and involves a number of different chemical reactions, including condensation, cyclization, and reduction.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one has been the subject of extensive scientific research, with a particular focus on its potential use as a therapeutic agent for the treatment of cancer. A number of different studies have demonstrated the compound's ability to inhibit the growth and proliferation of cancer cells in vitro, as well as in animal models of cancer.
Propiedades
IUPAC Name |
6-cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-20-6-5-18(14-1-2-14)23-25(20)17-8-11-24(12-9-17)21(27)16-4-3-15-7-10-22-19(15)13-16/h3-7,10,13-14,17,22H,1-2,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPMBFANAUXLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

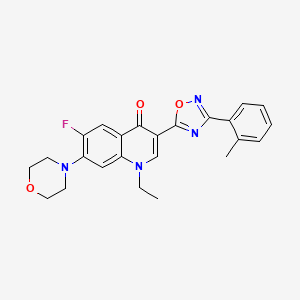

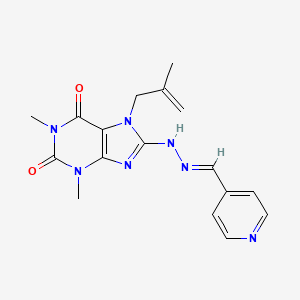
![3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856350.png)
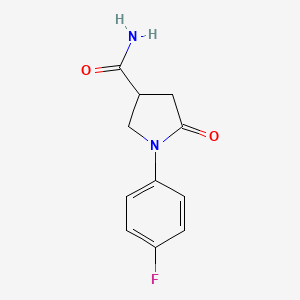


![N-[(1-Cyclobutylpyrazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)prop-2-enamide](/img/structure/B2856357.png)
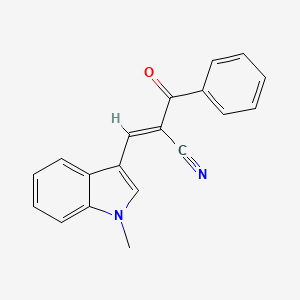
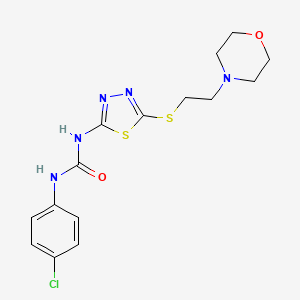
![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)
![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)
![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2856368.png)